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Introduction
The Fukuyama-Mitsunobu reaction is a powerful and versatile method for the synthesis of

secondary amines, which are pivotal structural motifs in a vast array of pharmaceuticals and

biologically active compounds. This reaction utilizes a 2-nitrobenzenesulfonamide (nosylamide)

as a nucleophile in a Mitsunobu reaction with an alcohol. The nosyl group serves a dual role: it

acidifies the N-H proton, facilitating the Mitsunobu reaction under mild conditions, and it acts as

a protecting group that can be readily cleaved under gentle conditions to afford the desired

secondary amine.[1][2] This combination of activation and facile deprotection makes the

Fukuyama-Mitsunobu reaction a highly attractive strategy in modern organic synthesis,

particularly in the context of complex molecule construction.[2]

These application notes provide a comprehensive overview, detailed experimental protocols,

and a summary of the reaction's scope for the Fukuyama-Mitsunobu reaction with nosylamides.

Key Advantages of the Fukuyama-Mitsunobu
Reaction with Nosylamides

Mild Reaction Conditions: The reaction proceeds under neutral conditions at or below room

temperature, tolerating a wide range of functional groups.
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Broad Substrate Scope: It is applicable to a variety of primary and secondary alcohols, as

well as various nosyl-protected primary amines.

High Yields: The reaction generally provides good to excellent yields of the desired N-

alkylated nosylamides.[2]

Facile Deprotection: The nosyl group can be selectively removed under mild conditions using

a thiol and a base, a significant advantage over other sulfonyl protecting groups like tosyl,

which require harsh cleavage conditions.[1]

Data Presentation
The following table summarizes the yields of the Fukuyama-Mitsunobu reaction with various

nosylamides and alcohols, demonstrating the broad applicability of this method.
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Nosylamide
(R¹-NHNs)

Alcohol (R²-
OH)

Mitsunobu
Reagents

Solvent
Yield (%) of
R¹-N(Ns)-R²

Reference

NsNH₂
(S)-Ethyl

lactate
DEAD, PPh₃ THF 92 [3]

NsNH₂
Protected

alcohol 6
DEAD, PPh₃ THF

69

(intramolecul

ar)

[3]

NsNH₂
Diastereomer

41
DEAD, PPh₃ THF 92 [3]

NsNH₂

Tricyclic

alcohol

precursor

PPh₃, DIAD THF 74 [3]

o-Ns-allyl

protected

amino acid

Resin-bound

alcohol
DEAD, PPh₃ Various Good [4]

Dibenzenesul

fonimide
1-Decanol

Catalytic Azo,

PPh₃
Toluene 83

Dibenzenesul

fonimide
5-Hexyn-1-ol

Catalytic Azo,

PPh₃
Toluene 47

Dibenzenesul

fonimide

N-Boc-amino

alcohol

Catalytic Azo,

PPh₃
Toluene 88

2-

Nitrobenzene

sulfonamide

Various

primary

alcohols

DEAD, PPh₃ THF
Generally

Good
[2]

2-

Nitrobenzene

sulfonamide

Various

secondary

alcohols

DEAD, PPh₃ THF
Generally

Good
[2][4]

Note: DEAD = Diethyl azodicarboxylate, DIAD = Diisopropyl azodicarboxylate, PPh₃ =

Triphenylphosphine, THF = Tetrahydrofuran, Ns = 2-nitrobenzenesulfonyl.
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Experimental Protocols
Protocol 1: General Procedure for the Fukuyama-
Mitsunobu Alkylation of a Nosylamide
This protocol describes a general method for the N-alkylation of a 2-nitrobenzenesulfonamide

with a primary or secondary alcohol.

Materials:

Nosylamide (1.0 eq)

Alcohol (1.1 - 1.5 eq)

Triphenylphosphine (PPh₃) (1.5 eq)

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent (e.g., Toluene)

Argon or Nitrogen atmosphere

Standard glassware for anhydrous reactions

Silica gel for column chromatography

Ethyl acetate and hexanes for chromatography

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the

nosylamide (1.0 eq), the alcohol (1.1-1.5 eq), and triphenylphosphine (1.5 eq).

Dissolve the solids in anhydrous THF.

Cool the solution to 0 °C in an ice bath.

To the stirred solution, add DEAD or DIAD (1.5 eq) dropwise over a period of 10-15 minutes.

The addition is often accompanied by a color change.
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After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2-16 hours. The reaction progress should be monitored by Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Once the reaction is complete, concentrate the mixture under reduced pressure to remove

the solvent.

The crude residue can be directly purified by silica gel column chromatography. The

triphenylphosphine oxide and the reduced azo-dicarboxylate byproducts can be removed.

Elute with a gradient of ethyl acetate in hexanes to isolate the desired N-alkylated

nosylamide.

Protocol 2: Deprotection of the Nosyl Group
This protocol outlines the removal of the 2-nitrobenzenesulfonyl (Ns) group to yield the final

secondary amine.[1]

Materials:

N-alkylated nosylamide (1.0 eq)

Thiophenol (2.5 - 10 eq)

Potassium carbonate (K₂CO₃) or another suitable base (e.g., Cesium carbonate) (2.5 - 5 eq)

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

1 M Sodium hydroxide (NaOH) solution

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask, dissolve the N-alkylated nosylamide (1.0 eq) in acetonitrile or DMF.
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To the solution, add thiophenol (2.5 - 10 eq) followed by potassium carbonate (2.5 - 5 eq).

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by

TLC or LC-MS.

Upon completion, dilute the reaction mixture with water and extract with an organic solvent

such as dichloromethane or ethyl acetate (3 x).

Combine the organic extracts and wash sequentially with 1 M NaOH solution (2 x) to remove

excess thiophenol, and then with brine (1 x).

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure.

The crude secondary amine can be further purified by silica gel column chromatography or

distillation if necessary.

Visualizations
Reaction Mechanism
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Activation
Substitution

R¹-NH-Ns

R¹-N⁻-Ns
- H⁺

R¹-N(Ns)-R²

R²-OH

PPh₃ [PPh₃⁺-N⁻-N=N-CO₂Et] CO₂Et
+ DEAD

DEAD

R²-O-PPh₃⁺

+ R²-OH
- Reduced DEAD

Ph₃P=O
+ Alkoxyphosphonium

EtO₂C-NH-NH-CO₂Et

Mechanism of the Fukuyama-Mitsunobu Reaction

Click to download full resolution via product page

Caption: Mechanism of the Fukuyama-Mitsunobu Reaction.

Experimental Workflow
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Start: Nosylamide & Alcohol

Fukuyama-Mitsunobu Reaction
(PPh₃, DEAD/DIAD, THF)

Aqueous Workup & Extraction

Silica Gel Chromatography

N-Alkylated Nosylamide

Nosyl Deprotection
(Thiophenol, K₂CO₃, MeCN)

Aqueous Workup & Extraction

Purification (Chromatography/Distillation)

Final Product: Secondary Amine
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Caption: General workflow for secondary amine synthesis.
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Logical Relationships of Key Components
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 Alcohol for 

Deprotection Reagents
(Thiol, Base)

 Enables 
 Final Step 
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Caption: Key components and their roles in the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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